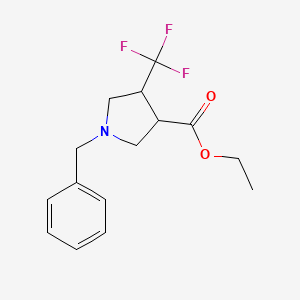

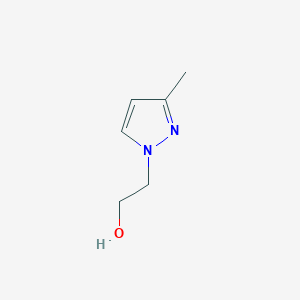

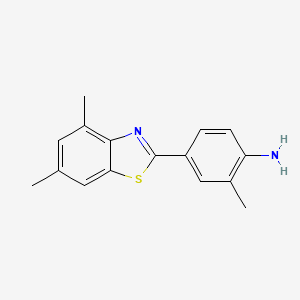

![molecular formula C11H14N4 B1612136 N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine CAS No. 876316-32-4](/img/structure/B1612136.png)

N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine

Vue d'ensemble

Description

“N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine” is a compound that has shown promising results with respect to the stabilization of both Cu + and Cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu + ions accessible for chemical reactions1.

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives involves a simple, efficient, and mild method from hydrazines and formamide. This process proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance2. A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines2.

Molecular Structure Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies3.

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes4. The reaction of various ester ethoxycarbonylhydrazones with several primary amines leads to the formation of 1,2,4-triazole derivatives5.

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71)6.

Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Triazoles, including 1,2,4-triazines, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showcasing potent pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus, part of the broader family to which N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine belongs, is considered a core moiety for developing future drugs (Verma, Sinha, & Bansal, 2019).

Amino-1,2,4-triazoles in Industry

Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, with applications in agriculture, pharmaceuticals, dyes, and more. These compounds have long been used for producing various agricultural products, pharmaceuticals, and even in the production of heat-resistant polymers and products with fluorescent properties. This highlights their versatility and importance across different industrial sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing compounds, including those related to N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine, using advanced oxidation processes (AOPs) is critical in environmental science. These processes effectively mineralize nitrogen-containing compounds, improving treatment schemes' efficacy and addressing the global concern for toxic and hazardous nitrogen compounds in water (Bhat & Gogate, 2021).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique, applicable to benzoxazoles and potentially to triazole derivatives, represents a significant advancement in modern chemistry. This technique allows for increased diversity and quick research, showcasing the importance of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine related compounds in facilitating efficient and novel synthetic approaches (Özil & Menteşe, 2020).

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are fundamental structural components in pharmaceuticals, with triazoles being a key scaffold. Their versatility and broad range of biological activities underscore their significance in drug discovery and development. The synthesis and application of these compounds, including triazoles, are essential for creating new therapeutic agents (Vitaku, Smith, & Njardarson, 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-12-6-10-3-2-4-11(5-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALBKEBGCSWKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594534 | |

| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine | |

CAS RN |

876316-32-4 | |

| Record name | N-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

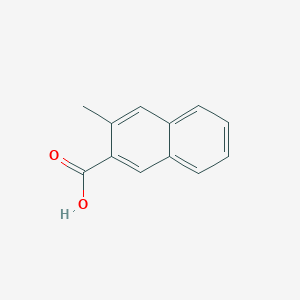

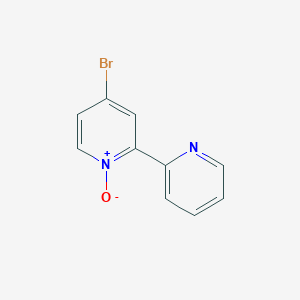

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)

![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)